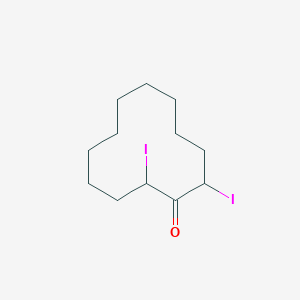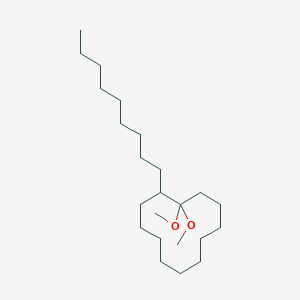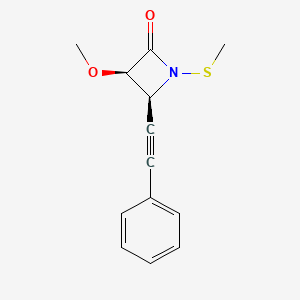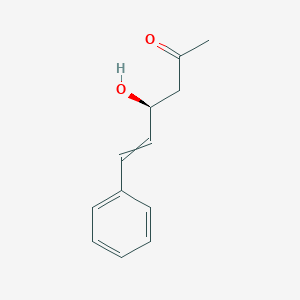
N-(2-Aminoethyl)anthracene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)anthracene-2-carboxamide: is a chemical compound with the molecular formula C17H16N2O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains an amide group and an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)anthracene-2-carboxamide typically involves the reaction of anthracene-2-carboxylic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Aminoethyl)anthracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)anthracene-2-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)anthracene-2-carboxamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially affecting their function. These interactions can influence biological pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- N-(2-Hydroxyethyl)anthracene-2-carboxamide
- N-(2-Acetoxyethyl)anthracene-2-carboxamide
- Anthracene-2-carboxylic acid
Comparison: N-(2-Aminoethyl)anthracene-2-carboxamide is unique due to the presence of both an aminoethyl group and an amide group, which confer distinct chemical reactivity and biological activity compared to its analogs. The aminoethyl group enhances its solubility and potential for hydrogen bonding, while the amide group provides stability and specificity in interactions with biological targets .
Eigenschaften
CAS-Nummer |
594871-04-2 |
|---|---|
Molekularformel |
C17H16N2O |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
N-(2-aminoethyl)anthracene-2-carboxamide |
InChI |
InChI=1S/C17H16N2O/c18-7-8-19-17(20)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11H,7-8,18H2,(H,19,20) |
InChI-Schlüssel |
JYGJNWKJKXGFDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12591724.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)

![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)


![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)




